[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine
Description
[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine is a sulfonamide derivative featuring a piperidine ring linked to a substituted aromatic sulfonyl group. The phenyl ring is substituted with a methoxy group at the para-position (C4) and methyl groups at the ortho (C2), meta (C3), and meta' (C5) positions. This substitution pattern confers unique steric, electronic, and lipophilic properties, distinguishing it from other piperidine-based sulfonamides.
Properties
IUPAC Name |
1-(4-methoxy-2,3,5-trimethylphenyl)sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-10-14(12(2)13(3)15(11)19-4)20(17,18)16-8-6-5-7-9-16/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLLBHKGBJCBBPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine typically involves the reaction of piperidine with a sulfonyl chloride derivative of 4-methoxy-2,3,5-trimethylbenzene. The reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonylation reactions using automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group can form strong interactions with protein targets, influencing their activity and function .
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The aromatic substituent critically influences bioactivity and physicochemical properties. Key comparisons include:
Analysis :
Piperidine Substitution Patterns
The piperidine nitrogen’s substitution modulates receptor affinity and selectivity:
Analysis :
- Sulfonyl vs. Alkyl/Aryl Groups : The sulfonyl linkage in the target compound introduces strong electron-withdrawing effects, reducing piperidine’s basicity compared to N-alkylated analogs (e.g., COB-3). This may limit interactions with cationic binding pockets in enzymes or receptors .
- Hybrid Derivatives : Compounds like 7a (), which combine piperidine with triazole and sulfonamide moieties, exhibit dual pharmacophoric effects absent in the target compound, suggesting divergent therapeutic applications .
Biological Activity
[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a sulfonyl group and a methoxy-substituted aromatic moiety. This unique structure is believed to contribute to its biological activity by facilitating interactions with various biological targets.
The mechanism of action of [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine likely involves binding to specific enzymes or receptors, modulating their activity. This interaction can lead to alterations in biological pathways, potentially affecting processes such as cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing moderate to strong activity against pathogens like Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential. Studies have demonstrated that it can act as an inhibitor of acetylcholinesterase (AChE) and urease. For instance, certain derivatives exhibited IC50 values as low as 0.63 µM against AChE, indicating potent inhibitory effects .
Anticancer Properties
In vitro studies have suggested that [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine may possess anticancer properties. The sulfonamide functionality is associated with various therapeutic applications in cancer treatment due to its ability to target rapidly dividing cells .
Case Studies
- Antibacterial Screening : A series of synthesized compounds related to [(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]piperidine were evaluated for antibacterial activity. The results indicated that several compounds displayed strong inhibition against Bacillus subtilis with IC50 values significantly lower than standard reference drugs .
- Enzyme Inhibition Studies : A study focused on the enzyme inhibitory effects of related sulfonamide compounds showed that they effectively inhibited urease activity. The most active compounds had IC50 values ranging from 1.13 µM to 6.28 µM .
Data Table: Biological Activity Overview
Q & A
Q. Why do XRD and NMR data sometimes conflict in confirming substituent orientations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
